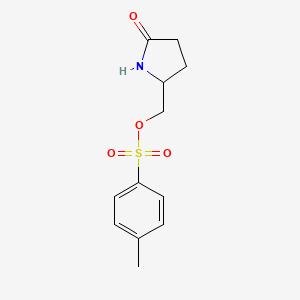

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

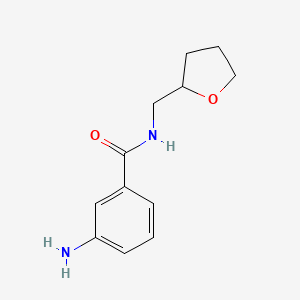

“(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate” is a biochemical used for proteomics research . Its molecular formula is C12H15NO4S and it has a molecular weight of 269.32 .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m1/s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.32 g/mol . It is a powder at room temperature . The melting point is between 124-128 degrees Celsius .Applications De Recherche Scientifique

Intermediate in Synthesis of Lake Red Azo Pigments

- The compound 2-Ammonio-5-chloro-4-methylbenzenesulfonate, related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, is an intermediate in the synthesis of lake red azo pigments. This is confirmed through structure determination from single-crystal data (Bekö et al., 2012).

Use in Neuropsychiatric and Neurological Drug Development

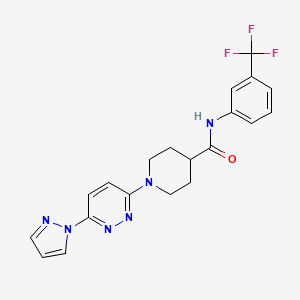

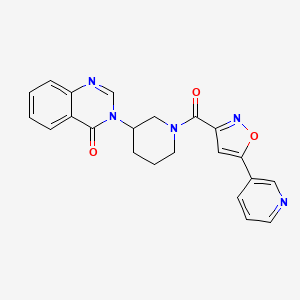

- A related tetracyclic quinoxaline derivative, exhibiting binding affinities to serotonin and dopamine receptors, was synthesized using a compound similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate. This multifunctional drug candidate shows promise in treating neuropsychiatric and neurological disorders (Li et al., 2014).

Role in Synthesis of Thiazoles and Pyrimidines

- Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to give cyanothiazoles, which can further react to afford thiazolo pyrimidines. This showcases its use in diverse synthetic pathways (Freeman & Kim, 1991).

Development of Sigma-1 Receptor Modulators

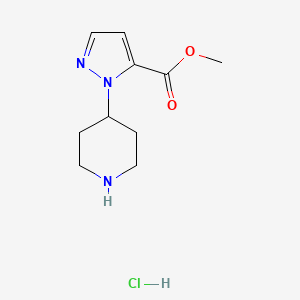

- Research into the synthesis of novel sigma-1 receptor modulators used 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide enantiomers, related to the compound , showing applications in modulating neuroreceptor activity (Veinberg et al., 2013).

Antagonists for HIV-1 Infection Prevention

- Methylbenzenesulfonamide, structurally related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, has seen increasing interest due to its potential use in preventing HIV-1 infection (Cheng De-ju, 2015).

Applications in Nonlinear Optics

- Thienyl-substituted pyridinium salts, involving compounds similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, demonstrate significant nonlinear optical properties, useful in photonics and optoelectronics (Li et al., 2012).

Inhibitor of Iron Corrosion

- Piperidine derivatives, like (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, are studied for their inhibitory properties on iron corrosion, revealing potential applications in material science and industrial processes (Kaya et al., 2016).

Antioxidant for Lubricating Oils

- Compounds structurally related to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, highlighting their industrial applications (Habib et al., 2014).

Proton-Transfer Compounds with Aliphatic Nitrogen Lewis Bases

- Proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen bases, akin to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, are studied for their structural features and hydrogen-bonding patterns, useful in material and coordination chemistry (Smith et al., 2011).

Versatile Reactions with Nucleophiles

- Studies on reactions of compounds similar to (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate with various nucleophiles demonstrate the compound's versatility in organic synthesis (Ceh & Petrič, 2000).

Safety And Hazards

Propriétés

IUPAC Name |

(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZNHHZJURKRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate | |

CAS RN |

98243-59-5 | |

| Record name | (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)

![Ethyl 4-[(4-benzylpiperidin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2976216.png)

![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)

![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2976223.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2976225.png)

![N-(3-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2976227.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide](/img/structure/B2976232.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide](/img/structure/B2976233.png)